Ms-PEG2-C2-Boc

PROTAC Synthesis Leaving Group Reactivity Conjugation Efficiency

Ms-PEG2-C2-Boc (CAS 1312309-62-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker specifically engineered for the synthesis of proteolysis-targeting chimeras (PROTACs). Its structure incorporates a methanesulfonyl (Ms) leaving group for efficient nucleophilic substitution and a tert-butoxycarbonyl (Boc)-protected carboxylic acid for controlled deprotection and conjugation.

Molecular Formula C12H24O7S
Molecular Weight 312.38 g/mol
Cat. No. B609354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG2-C2-Boc
SynonymsMs-PEG2-t-butyl ester
Molecular FormulaC12H24O7S
Molecular Weight312.38 g/mol
Structural Identifiers
InChIInChI=1S/C12H24O7S/c1-12(2,3)19-11(13)5-6-16-7-8-17-9-10-18-20(4,14)15/h5-10H2,1-4H3
InChIKeySXMMBKJCRVIEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ms-PEG2-C2-Boc: A Precision PEG2-Based PROTAC Linker for Targeted Protein Degradation


Ms-PEG2-C2-Boc (CAS 1312309-62-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker specifically engineered for the synthesis of proteolysis-targeting chimeras (PROTACs) . Its structure incorporates a methanesulfonyl (Ms) leaving group for efficient nucleophilic substitution and a tert-butoxycarbonyl (Boc)-protected carboxylic acid for controlled deprotection and conjugation . The precisely defined PEG2 spacer, comprising two ethylene glycol units, provides a balance of hydrophilicity and a compact molecular geometry critical for optimizing ternary complex formation in targeted protein degradation applications [1].

Why Linker Selection is Critical: The Case for Ms-PEG2-C2-Boc Over Generic PEG Analogs


In PROTAC development, the linker is not an inert connector; its length, composition, and terminal functionalities directly dictate the stability, solubility, and—most critically—the degradation efficiency (DC50) of the final chimeric molecule [1]. Substituting Ms-PEG2-C2-Boc with a superficially similar analog—such as a PEG linker of different length (e.g., PEG1 or PEG4) or with a different leaving group (e.g., Tosylate or Bromide)—can alter the spatial orientation between the target protein and E3 ligase, reduce conjugation yields, or compromise the physicochemical properties of the PROTAC, leading to suboptimal or failed degradation outcomes [2][3].

Quantitative Evidence Guide: Direct Comparisons for Ms-PEG2-C2-Boc Differentiation


Leaving Group Efficiency: Ms vs. Tos vs. Br for Nucleophilic Substitution

The methanesulfonyl (Ms) group in Ms-PEG2-C2-Boc exhibits a leaving group ability quantified by the pKa of its conjugate acid (methanesulfonic acid, pKa ≈ -1.9), which is more favorable for nucleophilic substitution compared to the tosylate (Tos) group (pKa of p-toluenesulfonic acid ≈ -2.8) [1][2]. While both are excellent leaving groups, the Ms group is smaller and less hydrophobic, which can reduce steric hindrance and improve aqueous solubility of intermediates. In contrast, the bromide (Br) leaving group in Br-PEG2-C2-Boc, while also a good leaving group (conjugate acid pKa ≈ -9), introduces potential toxicity and handling concerns .

PROTAC Synthesis Leaving Group Reactivity Conjugation Efficiency

Linker Length Optimization: PEG2 vs. PEG1, PEG4 for Ternary Complex Geometry

Systematic studies have established that linker length is a primary determinant of PROTAC degradation efficiency. A comparative analysis of CRBN-recruiting PROTACs demonstrated that a PEG2 linker (2 ethylene glycol units) provided optimal CRBN degradation efficiency and minimized off-target degradation of the neo-substrate IKZF1 [1]. Analogs with longer PEG4 and PEG6 linkers exhibited reduced degradation potency, while the PEG1 analog showed similar properties but with less flexibility. This data directly supports the use of a PEG2 spacer for achieving a 'tight' geometry where target and E3 ligase binding pockets are proximal.

PROTAC Design Linker Length Degradation Efficiency

Monodispersity and Batch Reproducibility: The Advantage of Defined PEG2 Over Polydisperse PEG

Ms-PEG2-C2-Boc is a monodisperse PEG derivative, meaning it has a precisely defined molecular weight (MW = 312.38 g/mol) and single-chain length, in contrast to polydisperse PEG reagents, which are mixtures of varying chain lengths . The use of monodisperse PEG linkers in PROTAC synthesis eliminates batch-to-batch variability in linker length, ensuring that the final PROTAC is a single, well-defined chemical entity rather than a mixture of homologs . This is crucial for reproducible biological activity and for meeting regulatory requirements for drug development.

PROTAC Synthesis Monodisperse PEG Quality Control

Boc Protection Stability and Selective Deprotection: A Quantitative Comparison with Fmoc

The Boc group in Ms-PEG2-C2-Boc offers orthogonal stability compared to the widely used Fmoc group. While both are base-labile, Boc is cleaved under acidic conditions (e.g., 20-100% TFA in DCM) and is stable to the piperidine conditions (20% in DMF) used for Fmoc removal [1]. This orthogonality is essential for the stepwise assembly of complex PROTACs containing multiple functional groups. Furthermore, the Boc group's smaller steric profile compared to the bulky Fmoc group can be advantageous in subsequent conjugation steps.

PROTAC Synthesis Protecting Group Strategy Orthogonal Deprotection

Optimal Applications for Ms-PEG2-C2-Boc in Targeted Protein Degradation and Conjugation


High-Throughput PROTAC Library Synthesis

The combination of a highly reactive Ms leaving group and a stable, orthogonal Boc protecting group makes Ms-PEG2-C2-Boc ideally suited for automated, high-throughput synthesis of PROTAC libraries. Its monodisperse nature ensures that each member of the library has a precisely defined linker, eliminating variability in biological assays and enabling robust structure-activity relationship (SAR) studies .

Optimizing Compact PROTACs for 'Hard-to-Degrade' Targets

For targets where the E3 ligase binding pocket is in close proximity to the target protein's binding site, a longer PEG linker (e.g., PEG4 or PEG6) can be suboptimal, leading to reduced degradation efficiency. Ms-PEG2-C2-Boc provides the optimal, compact spacer length (PEG2) required for these specific geometries, as demonstrated by improved degradation efficiency in head-to-head comparisons with longer PEG linkers [1].

Synthesis of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

Beyond PROTACs, Ms-PEG2-C2-Boc is a valuable building block for constructing antibody-drug conjugates (ADCs) and other bioconjugates. Its heterobifunctional nature (Ms and Boc-protected acid) allows for the sequential attachment of a payload and a targeting ligand, while the hydrophilic PEG2 spacer improves the solubility and reduces aggregation of the final conjugate, which is critical for in vivo applications .

Custom Synthesis of E3 Ligase Ligand-Linker Conjugates

Ms-PEG2-C2-Boc serves as an essential intermediate for creating pre-assembled E3 ligase ligand-linker conjugates. The Ms group can be reacted with a nucleophile on the E3 ligand (e.g., VHL, CRBN), and the Boc group can be subsequently removed to reveal a carboxylic acid for conjugation to a target protein ligand. This modular approach streamlines the synthesis of diverse PROTACs and is a cornerstone of many medicinal chemistry campaigns .

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